![molecular formula C11H14N2O3 B14345801 Methyl 3-[(dimethylcarbamoyl)amino]benzoate CAS No. 104800-28-4](/img/structure/B14345801.png)
Methyl 3-[(dimethylcarbamoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(dimethylcarbamoyl)amino]benzoate is an organic compound with the molecular formula C11H14N2O3 It is a derivative of benzoic acid and is characterized by the presence of a dimethylcarbamoyl group attached to the amino group on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(dimethylcarbamoyl)amino]benzoate typically involves the reaction of methyl 3-aminobenzoate with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
Methyl 3-[(dimethylcarbamoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Benzoic acid derivatives
Reduction: Amino derivatives
Substitution: Nitro or halogenated benzoate derivatives
科学研究应用
Methyl 3-[(dimethylcarbamoyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-[(dimethylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
Methyl 3-aminobenzoate: Lacks the dimethylcarbamoyl group, resulting in different chemical and biological properties.
Methyl 4-[(dimethylcarbamoyl)amino]benzoate: Similar structure but with the carbamoyl group at a different position on the benzene ring.
Ethyl 3-[(dimethylcarbamoyl)amino]benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-[(dimethylcarbamoyl)amino]benzoate is unique due to the specific positioning of the dimethylcarbamoyl group, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications.
属性
CAS 编号 |
104800-28-4 |
|---|---|
分子式 |
C11H14N2O3 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
methyl 3-(dimethylcarbamoylamino)benzoate |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)11(15)12-9-6-4-5-8(7-9)10(14)16-3/h4-7H,1-3H3,(H,12,15) |
InChI 键 |
MQUQPDUDGMKXMV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)NC1=CC=CC(=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


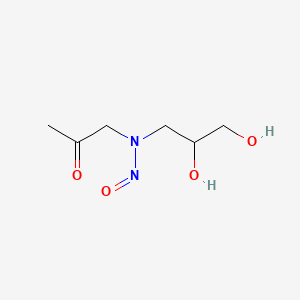

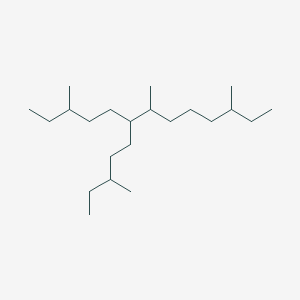
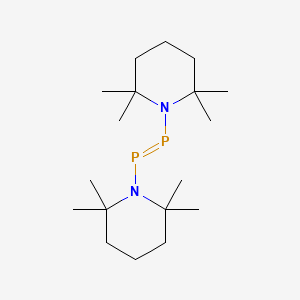
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
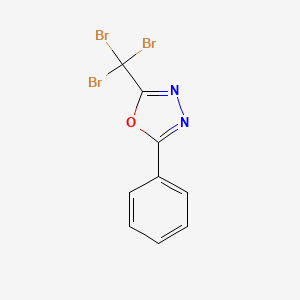
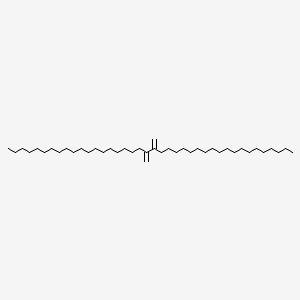


![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
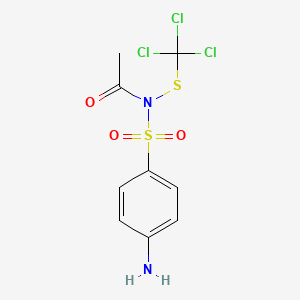
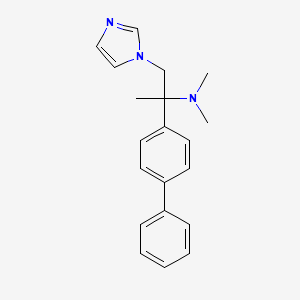
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
